N-(4-甲基吡啶-2-基)哌啶-4-甲酰胺

描述

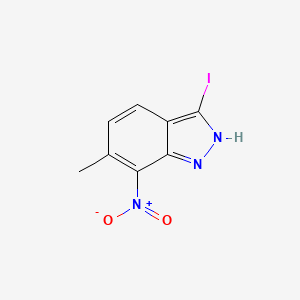

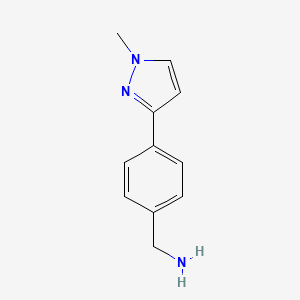

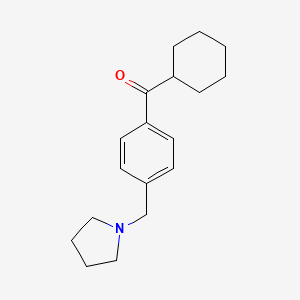

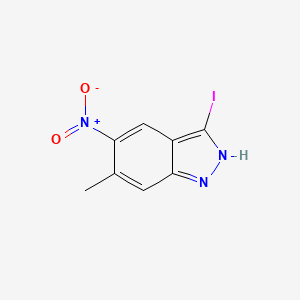

“N-(4-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It is a solid substance that is used for research purposes .

Molecular Structure Analysis

The InChI code for “N-(4-methylpyridin-2-yl)piperidine-4-carboxamide” is 1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“N-(4-methylpyridin-2-yl)piperidine-4-carboxamide” is a solid substance that should be stored at room temperature . It has a molecular weight of 219.28 .科学研究应用

Synthesis and Pharmacological Applications

Piperidine derivatives, including N-(4-methylpyridin-2-yl)piperidine-4-carboxamide, are crucial in drug design and play a significant role in the pharmaceutical industry. They are present in various classes of pharmaceuticals and alkaloids. Recent advances in synthesis methods have expanded their pharmacological applications, particularly in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Anti-Angiogenic Applications

These compounds have shown promise in anti-angiogenic applications, which is the process of inhibiting the growth of new blood vessels. This is particularly relevant in cancer treatment, as tumor growth and metastasis are dependent on angiogenesis. Some derivatives have demonstrated significant anti-angiogenic activities, suggesting potential as anticancer agents .

DNA Cleavage Studies

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide derivatives have been studied for their DNA cleavage abilities. This is important in cancer therapy, as DNA cleavage can inhibit the replication of tumor cells. The presence of certain functional groups may enhance these properties, indicating a pathway for the development of new anticancer drugs .

Material Science Applications

Heterocyclic compounds like piperidine derivatives find applications in material science. They are used in the development of fluorescent sensors, dyestuffs, brightening agents, plastics, information storage, and analytical reagents. Their versatility in material science highlights their importance beyond pharmaceuticals .

Antibacterial Efficacy

Research has also explored the antibacterial efficacy of piperidine derivatives. They have been tested against various bacterial strains, including those resistant to common antibiotics. Some derivatives have shown high activity, indicating their potential use in developing new antibacterial treatments .

Antifungal Activity

The antifungal activity of piperidine derivatives has been investigated, with some compounds exhibiting moderate to high inhibition activities against fungal pathogens. This suggests their use in creating new antifungal agents that could be more effective than current commercial fungicides .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a novel compound that has been shown to have significant anti-angiogenic and DNA cleavage activities . The primary targets of this compound are the blood vessels in the chick chorioallantoic membrane (CAM) model and the DNA molecule .

Mode of Action

The compound interacts with its targets by blocking the formation of blood vessels in the CAM model, thereby inhibiting in vivo angiogenesis . It also exhibits differential migration and band intensities in DNA binding/cleavage assays . The presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency .

Biochemical Pathways

It is known that the compound exerts its effects by interacting with the angiogenesis process and dna cleavage . Both of these processes are crucial in the growth and proliferation of cells.

Result of Action

The compound’s action results in the inhibition of angiogenesis and DNA cleavage . This leads to a disruption in the formation of new blood vessels and the cleavage of DNA, which can potentially inhibit the growth and proliferation of cells .

属性

IUPAC Name |

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLKNRXWKYRFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650288 | |

| Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |

CAS RN |

865078-92-8 | |

| Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)